molecular formula C15H13F2NO B239617 N-(2,4-difluorophenyl)-2-(2-methylphenyl)acetamide

N-(2,4-difluorophenyl)-2-(2-methylphenyl)acetamide

Cat. No. B239617
M. Wt: 261.27 g/mol
InChI Key: HDKVGUDRGBKIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-(2-methylphenyl)acetamide, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acetamide family and has a molecular formula of C16H14F2NO. In

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(2-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein trafficking. N-(2,4-difluorophenyl)-2-(2-methylphenyl)acetamide has been shown to bind to the sigma-1 receptor with high affinity and modulate its activity, leading to various physiological and pharmacological effects.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-2-(2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2,4-difluorophenyl)-2-(2-methylphenyl)acetamide can modulate calcium signaling, reduce oxidative stress, and enhance neuroplasticity. In vivo studies have shown that N-(2,4-difluorophenyl)-2-(2-methylphenyl)acetamide can improve cognitive function, reduce neuroinflammation, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-2-(2-methylphenyl)acetamide has several advantages and limitations for lab experiments. One of the advantages is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Another advantage is its potential use as a therapeutic agent for various diseases. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(2,4-difluorophenyl)-2-(2-methylphenyl)acetamide. One direction is to further investigate its mechanism of action and its effects on various cellular and molecular processes. Another direction is to explore its potential as a therapeutic agent for various diseases, including neurodegenerative diseases, depression, and anxiety. Additionally, future studies could focus on improving the solubility and bioavailability of N-(2,4-difluorophenyl)-2-(2-methylphenyl)acetamide to make it more useful for lab experiments and potential clinical applications.
Conclusion
In conclusion, N-(2,4-difluorophenyl)-2-(2-methylphenyl)acetamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high affinity for the sigma-1 receptor and its potential as a therapeutic agent make it a useful tool for studying various physiological and pathological processes. Further research is needed to fully understand its mechanism of action and its potential for clinical applications.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-2-(2-methylphenyl)acetamide involves the reaction between 2,4-difluoroaniline and 2-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of N-(2,4-difluorophenyl)-2-(2-methylphenyl)acetamide as a white crystalline solid with a yield of around 60%.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(2,4-difluorophenyl)-2-(2-methylphenyl)acetamide has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes such as neuroprotection, neuroplasticity, and neurodegeneration. N-(2,4-difluorophenyl)-2-(2-methylphenyl)acetamide has also been studied for its potential use as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and depression.

properties

Product Name

N-(2,4-difluorophenyl)-2-(2-methylphenyl)acetamide

Molecular Formula

C15H13F2NO

Molecular Weight

261.27 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C15H13F2NO/c1-10-4-2-3-5-11(10)8-15(19)18-14-7-6-12(16)9-13(14)17/h2-7,9H,8H2,1H3,(H,18,19)

InChI Key

HDKVGUDRGBKIHH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)F)F

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.